molecular formula C9H7N3S B1422054 6-(Pyridin-4-yl)pyridazine-3-thiol CAS No. 1286720-21-5

6-(Pyridin-4-yl)pyridazine-3-thiol

Cat. No. B1422054
M. Wt: 189.24 g/mol
InChI Key: DRKKWHCTMIIWOY-UHFFFAOYSA-N
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Description

“6-(Pyridin-4-yl)pyridazine-3-thiol” is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “6-(Pyridin-4-yl)pyridazine-3-thiol” is 1S/C9H7N3S/c13-9-4-3-8 (11-12-9)7-2-1-5-10-6-7/h1-6H, (H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The predicted density of “6-(Pyridin-4-yl)pyridazine-3-thiol” is 1.32±0.1 g/cm3 . The predicted boiling point is 339.4±34.0 °C .

Scientific Research Applications

  • Antimicrobial Activities : A study by Bayrak et al. (2009) discussed the synthesis of various pyridazine derivatives, including compounds related to 6-(Pyridin-4-yl)pyridazine-3-thiol, and evaluated their antimicrobial activities. The study found that these compounds showed good or moderate antimicrobial activity (Bayrak et al., 2009).

  • Metal-Coordination and Synthesis : Research by Hoogenboom et al. (2006) on 3,6-Di(pyridin-2-yl)pyridazines, a class related to 6-(Pyridin-4-yl)pyridazine-3-thiol, highlighted their metal-coordinating ability leading to the formation of metal complexes. This study also provided insights into the synthesis of these compounds (Hoogenboom et al., 2006).

  • Antioxidant and Anti-inflammatory Properties : A study by Shehab et al. (2018) synthesized novel pyrimidine-2-thiol derivatives, which are structurally related to 6-(Pyridin-4-yl)pyridazine-3-thiol. These compounds demonstrated potent anti-inflammatory and antioxidant activities (Shehab et al., 2018).

  • Water Oxidation Catalysts : Research by Zong and Thummel (2005) explored the use of Ru complexes with pyridazine ligands in water oxidation, indicating the potential application of pyridazine derivatives in catalysis (Zong & Thummel, 2005).

  • Biological Evaluation : Singh et al. (2020) synthesized a range of pyridazine derivatives and evaluated their biological activity. Some of these compounds demonstrated moderate to high antimicrobial activity against various bacteria and fungi (Singh et al., 2020).

  • Antioxidant Activity : Kawale et al. (2017) synthesized novel thiazine derivatives, related to 6-(Pyridin-4-yl)pyridazine-3-thiol, and assessed their antioxidant activity. Most of the synthesized compounds showed potent antioxidant activity (Kawale et al., 2017).

  • Insecticidal Properties : A study by Buysse et al. (2017) on [6-(3-pyridyl)pyridazin-3-yl]amides, structurally related to 6-(Pyridin-4-yl)pyridazine-3-thiol, demonstrated aphicidal properties, suggesting potential insecticidal applications (Buysse et al., 2017).

properties

IUPAC Name

3-pyridin-4-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKKWHCTMIIWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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